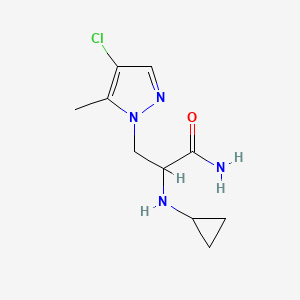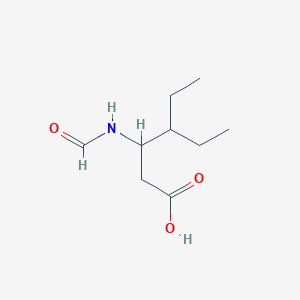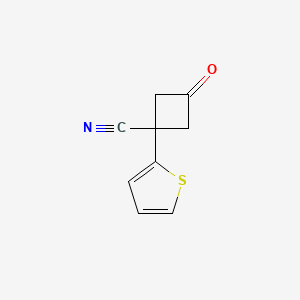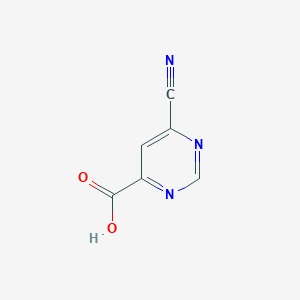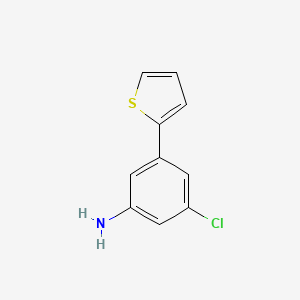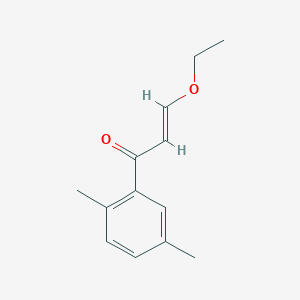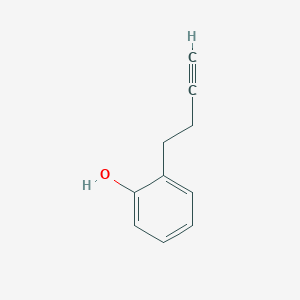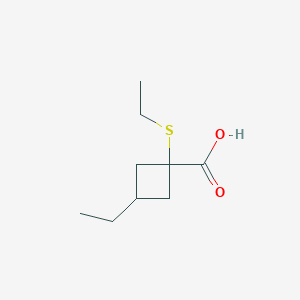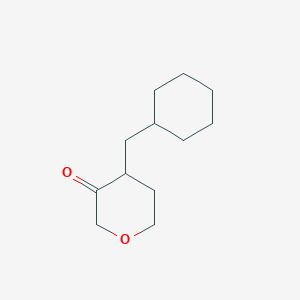
2-(1,3-Benzothiazol-2-yl)ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)ethane-1-thiol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with an appropriate aldehyde in the presence of an acid catalyst . The reaction is usually carried out in ethanol at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of thioamide or carbon dioxide as raw materials, with the reaction being catalyzed by various agents to enhance efficiency .
化学反応の分析
Types of Reactions
2-(1,3-Benzothiazol-2-yl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophilic reagents such as halogens and nitro compounds are often used.
Cyclization: Catalysts like acids or bases are employed to facilitate cyclization reactions.
Major Products Formed
Oxidation: Disulfides.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Cyclization: Various fused heterocyclic compounds.
科学的研究の応用
2-(1,3-Benzothiazol-2-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation .
類似化合物との比較
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole: A parent compound with applications in dyes and pharmaceuticals.
2-Aminobenzothiazole: Used in the synthesis of various biologically active molecules
Uniqueness
2-(1,3-Benzothiazol-2-yl)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
特性
CAS番号 |
4542-26-1 |
|---|---|
分子式 |
C9H9NS2 |
分子量 |
195.3 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)ethanethiol |
InChI |
InChI=1S/C9H9NS2/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2 |
InChIキー |
OWYFOPWBBHKOLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


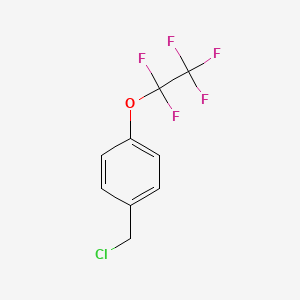
![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)
